molecular formula C9H13ClF2N2O3S B2819310 3-(butoxymethyl)-1-(difluoromethyl)-1H-pyrazole-4-sulfonyl chloride CAS No. 1856039-64-9

3-(butoxymethyl)-1-(difluoromethyl)-1H-pyrazole-4-sulfonyl chloride

Cat. No.: B2819310
CAS No.: 1856039-64-9
M. Wt: 302.72
InChI Key: FHOMFJSTKBVRJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Butoxymethyl)-1-(difluoromethyl)-1H-pyrazole-4-sulfonyl chloride is a synthetic organic compound characterized by its unique structural features, including a pyrazole ring substituted with butoxymethyl and difluoromethyl groups, and a sulfonyl chloride functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(butoxymethyl)-1-(difluoromethyl)-1H-pyrazole-4-sulfonyl chloride typically involves multiple steps:

    Formation of the Pyrazole Ring: The initial step often involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazines with 1,3-dicarbonyl compounds under acidic or basic conditions.

    Introduction of the Butoxymethyl Group: The butoxymethyl group can be introduced via alkylation reactions. This involves the reaction of the pyrazole intermediate with butyl bromide or butyl chloride in the presence of a base such as potassium carbonate.

    Difluoromethylation: The difluoromethyl group is typically introduced using difluoromethylating agents such as difluoromethyl bromide or difluoromethyl sulfone under appropriate conditions.

    Sulfonylation: The final step involves the introduction of the sulfonyl chloride group. This can be achieved by reacting the pyrazole intermediate with chlorosulfonic acid or sulfuryl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the above synthetic routes for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the pyrazole ring and the difluoromethyl group.

    Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid under aqueous conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Hydrolysis: Aqueous solutions of bases or acids can facilitate hydrolysis.

Major Products

    Sulfonamides: Formed from the reaction with amines.

    Sulfonate Esters: Formed from the reaction with alcohols.

    Sulfonothioates: Formed from the reaction with thiols.

    Sulfonic Acids: Formed from hydrolysis.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, 3-(butoxymethyl)-1-(difluoromethyl)-1H-pyrazole-4-sulfonyl chloride is used as a building block for the synthesis of more complex molecules. Its reactivity, particularly the sulfonyl chloride group, makes it a versatile intermediate for the preparation of various derivatives.

Biology and Medicine

In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new drugs. The difluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds, making it a valuable moiety in drug design.

Industry

In the agrochemical industry, derivatives of this compound are investigated for their potential as herbicides, fungicides, and insecticides. The unique structural features of the compound contribute to its biological activity and specificity.

Mechanism of Action

The mechanism of action of 3-(butoxymethyl)-1-(difluoromethyl)-1H-pyrazole-4-sulfonyl chloride depends on its specific application. In biological systems, the compound may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The difluoromethyl group can enhance binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    3-(Butoxymethyl)-1-methyl-1H-pyrazole-4-sulfonyl chloride: Similar structure but lacks the difluoromethyl group.

    3-(Butoxymethyl)-1-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride: Contains a trifluoromethyl group instead of a difluoromethyl group.

    3-(Methoxymethyl)-1-(difluoromethyl)-1H-pyrazole-4-sulfonyl chloride: Contains a methoxymethyl group instead of a butoxymethyl group.

Uniqueness

The presence of both the butoxymethyl and difluoromethyl groups in 3-(butoxymethyl)-1-(difluoromethyl)-1H-pyrazole-4-sulfonyl chloride imparts unique physicochemical properties, such as increased lipophilicity and metabolic stability, which can be advantageous in various applications compared to its analogs.

Properties

IUPAC Name

3-(butoxymethyl)-1-(difluoromethyl)pyrazole-4-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClF2N2O3S/c1-2-3-4-17-6-7-8(18(10,15)16)5-14(13-7)9(11)12/h5,9H,2-4,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHOMFJSTKBVRJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCC1=NN(C=C1S(=O)(=O)Cl)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClF2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.